molecular formula C18H12N2O2 B11837945 4-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione

4-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione

Cat. No.: B11837945
M. Wt: 288.3 g/mol
InChI Key: KDHFKLFKWUSDFG-UHFFFAOYSA-N
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Description

4-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One commonly employed approach for synthesizing 4-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been explored to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Solventless conditions and green chemistry principles are often employed to minimize environmental impact and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 4-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in treating neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of an isoindoline nucleus and a naphthalene ring.

Properties

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

4-amino-2-naphthalen-1-ylisoindole-1,3-dione

InChI

InChI=1S/C18H12N2O2/c19-14-9-4-8-13-16(14)18(22)20(17(13)21)15-10-3-6-11-5-1-2-7-12(11)15/h1-10H,19H2

InChI Key

KDHFKLFKWUSDFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C(=CC=C4)N

Origin of Product

United States

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